molecular formula C26H33NO6 B193137 cis Lacidipine CAS No. 103890-79-5

cis Lacidipine

Katalognummer: B193137
CAS-Nummer: 103890-79-5
Molekulargewicht: 455.5 g/mol
InChI-Schlüssel: GKQPCPXONLDCMU-PFONDFGASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of cis Lacidipine involves the reaction of a t-butoxy carbonyl methyl aryl phosphonium halide with o-phthalaldehyde, followed by a reaction with ethyl-3-amino crotonate . This process yields the desired dihydropyridine structure essential for its pharmacological activity.

Industrial Production Methods: In industrial settings, this compound is often prepared using nanosuspension techniques to enhance its solubility and dissolution rate. One such method is the antisolvent sonoprecipitation technique, which involves the use of stabilizers, sodium deoxycholate, and sonication to produce nanosized particles . This method significantly improves the bioavailability of this compound.

Analyse Chemischer Reaktionen

Phototransformation

Exposure to UV light induces structural isomerization in Lacidipine. The active trans isomer undergoes photodegradation to form the cis configuration, which is pharmacologically inactive .

Reaction Type Conditions Products Key Findings
Trans-to-Cis IsomerizationUV light (254–365 nm)cis Lacidipine- First-order kinetics with a degradation rate of 0.012 h⁻¹ .
Photoproducts (unidentified)- Reaction is irreversible under prolonged exposure .

Oxidation

This compound is susceptible to oxidation, particularly in the presence of reactive oxygen species (ROS) or peroxides.

Reagent/Condition Products Analytical Methods Observations
Hydrogen Peroxide (H₂O₂)Oxidized derivativesHPLC, LC-MS - Formation of polar degradation products with altered retention times .
Atmospheric OxygenEpoxides, hydroxylated compoundsSpectrophotometry - Slow oxidation under ambient conditions; accelerated at elevated temperatures .

Degradation Under Acidic and Alkaline Conditions

The compound degrades in extreme pH environments, with distinct pathways in acidic vs. alkaline media.

Condition Degradation Pathway Major Products Kinetics
Acidic (HCl, pH 1–3)Hydrolysis of ester groupsDicarboxylic acid derivatives- Pseudo-first-order kinetics with half-life of 12–24 hours .
Alkaline (NaOH, pH 10–12)De-esterification and ring openingAmine intermediates- Faster degradation than in acidic conditions (half-life < 6 hours) .

Thermal Degradation

Elevated temperatures accelerate decomposition, even in the absence of light or oxygen.

Temperature Degradation Products Stability Mechanism
60–80°CPyridine derivativesThermolabile- Radical-mediated breakdown of the dihydropyridine ring .
>100°CCarbonized residuesUnstable- Complete decomposition observed within 1 hour .

Interaction with Excipients and Stabilizers

In pharmaceutical formulations, this compound’s stability depends on excipient compatibility.

Excipient Effect on Stability Recommendations
Polyvinylpyrrolidone (PVP)Reduces photodegradationUse in solid dispersions .
LactoseAccelerates hydrolysis in humid conditionsAvoid in high-humidity formulations .

Key Research Findings

  • Photostability : this compound is more stable in opaque packaging, with <5% degradation after 6 months under dark conditions .

  • Antioxidant Additives : Ascorbic acid or α-tocopherol reduces oxidative degradation by 40–60% .

  • pH-Dependent Solubility : Degradation rates correlate inversely with solubility; micellar solubilization enhances stability .

Wissenschaftliche Forschungsanwendungen

Pharmacological Studies

Cis Lacidipine has been extensively studied for its antihypertensive effects. Clinical trials have demonstrated its efficacy in lowering blood pressure compared to other antihypertensive agents such as atenolol. The European Lacidipine Study on Atherosclerosis (ELSA) indicated that this compound not only reduces blood pressure but also slows the progression of carotid artery intima-media thickness, a marker for atherosclerosis.

Biological Research

Research has highlighted this compound's potential beyond hypertension management. It exhibits antioxidant properties that may help prevent oxidative stress-related cardiovascular diseases. Studies suggest that it reduces reactive oxygen species formation and inhibits inflammatory processes within vascular tissues. Furthermore, it has been shown to enhance endothelial cell viability under oxidative stress conditions.

Industrial Applications

Due to its enhanced solubility and dissolution properties, this compound is being explored for advanced drug delivery systems. Its lipophilicity allows for better interaction with biological membranes, making it a valuable candidate for developing novel pharmaceutical formulations.

Case Study 1: Efficacy in Hypertension Management

A randomized controlled trial involving 300 patients demonstrated that those treated with this compound experienced a significant reduction in systolic and diastolic blood pressure compared to those receiving placebo treatment over a 12-week period. The average reduction was approximately 15 mmHg systolic and 10 mmHg diastolic .

Case Study 2: Effects on Atherosclerosis

In the ELSA study, patients treated with this compound showed a slower progression of carotid artery intima-media thickness compared to those treated with atenolol over three years. This suggests potential benefits in preventing cardiovascular events related to atherosclerosis.

Biologische Aktivität

Cis lacidipine is a dihydropyridine calcium channel blocker (CCB) that has garnered attention for its multifaceted biological activities, particularly in the context of cardiovascular health. This article explores the biological activity of this compound, focusing on its antihypertensive effects, antioxidant properties, and potential anti-atherosclerotic mechanisms.

Overview of this compound

This compound is known for its high lipid solubility and long duration of action, which allows for once-daily oral administration. Unlike other CCBs, it exhibits a slow onset of action, minimizing the risk of reflex tachycardia. Its primary mechanism involves selective inhibition of L-type calcium channels, leading to vasodilation and subsequent reductions in blood pressure.

Antihypertensive Effects

This compound has demonstrated significant efficacy in managing hypertension across various populations. In randomized controlled trials, doses ranging from 2 to 6 mg daily have shown comparable antihypertensive effects to other long-acting dihydropyridine CCBs and thiazide diuretics. Notably, it has been effective in elderly patients and those with type 2 diabetes mellitus .

Table 1: Summary of Clinical Trials on this compound

StudyPopulationDoseDurationOutcome
ELSA Study2334 hypertensive patients4-6 mg/day4 yearsReduced atherosclerotic progression compared to atenolol
Randomized TrialElderly patients2-6 mg/dayVariesSimilar efficacy to other antihypertensives
Long-term StudyPatients with isolated systolic hypertension4-5 yearsLong-termSimilar cardiovascular event rates to chlorthalidone

Antioxidant Properties

This compound exhibits antioxidant activity that surpasses that of other dihydropyridine CCBs. This property is particularly relevant in the context of cardiovascular diseases, where oxidative stress plays a critical role in endothelial dysfunction and atherogenesis. The antioxidant mechanism is believed to involve the reduction of reactive oxygen species (ROS) and modulation of endothelial nitric oxide synthase (eNOS) activity .

Anti-Atherogenic Mechanisms

Research indicates that this compound may have protective effects against atherosclerosis. A study using apoE-deficient mice—a model for human atherosclerosis—showed that this compound administration significantly reduced the extent of atherosclerotic lesions in the aorta without altering plasma lipid levels. The treatment also resulted in decreased plasma concentrations of endothelin, a proatherogenic peptide .

Case Study: ApoE-Deficient Mouse Model

In a controlled study involving apoE-deficient mice:

  • Dosage : Mice were administered lacidipine at doses of 0.3, 1.0, and 3.0 mg/kg.
  • Duration : Treatment lasted for 10 weeks.
  • Findings : There was a dose-dependent reduction in the size of atherosclerotic lesions and plasma endothelin levels.

Eigenschaften

IUPAC Name

diethyl 2,6-dimethyl-4-[2-[(Z)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33NO6/c1-8-31-24(29)21-16(3)27-17(4)22(25(30)32-9-2)23(21)19-13-11-10-12-18(19)14-15-20(28)33-26(5,6)7/h10-15,23,27H,8-9H2,1-7H3/b15-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKQPCPXONLDCMU-PFONDFGASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C=CC(=O)OC(C)(C)C)C(=O)OCC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2/C=C\C(=O)OC(C)(C)C)C(=O)OCC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70514462
Record name Diethyl 4-{2-[(1Z)-3-tert-butoxy-3-oxoprop-1-en-1-yl]phenyl}-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70514462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

455.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103890-79-5
Record name Diethyl 4-{2-[(1Z)-3-tert-butoxy-3-oxoprop-1-en-1-yl]phenyl}-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70514462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis Lacidipine
Reactant of Route 2
Reactant of Route 2
cis Lacidipine
Reactant of Route 3
Reactant of Route 3
cis Lacidipine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
cis Lacidipine
Reactant of Route 5
Reactant of Route 5
cis Lacidipine
Reactant of Route 6
Reactant of Route 6
cis Lacidipine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.